Kappa-Opioid Receptor Agonism: A 5.6x Potency Advantage from Stereochemical Optimization
SAR studies on furo[3,2-c]pyridine derivatives reveal that the nature of the basic moiety at the 4-position is a critical driver of kappa-opioid receptor (KOR) agonist potency. A direct comparison of two closely related analogs demonstrates a significant potency difference. The 3-pyrrolidinol analog (Compound 17) exhibited a 5.6-fold increase in potency (IC50 = 2.7 nM) compared to the corresponding pyrrolidine analog (Compound 16, IC50 = 15 nM) in the rabbit vas deferens assay, a KOR-specific functional tissue model [1]. This improvement was achieved without sacrificing receptor selectivity, as Compound 17 remained a weak antagonist at mu- and delta-opioid receptors (pKB > 5.5) [1].
| Evidence Dimension | Kappa-opioid receptor agonist potency |
|---|---|
| Target Compound Data | IC50 = 2.7 nM (Compound 17, a 3-pyrrolidinol derivative) |
| Comparator Or Baseline | IC50 = 15 nM (Compound 16, a pyrrolidine derivative) |
| Quantified Difference | 5.6-fold increase in potency |
| Conditions | Rabbit vas deferens (kappa-specific functional tissue) assay |
Why This Matters
Demonstrates the scaffold's ability to achieve potent (nanomolar) and selective KOR agonism, a desirable profile for developing analgesics with lower abuse liability than traditional mu-opioid agonists.
- [1] Naylor, A., Judd, D. B., Scopes, D. I., Hayes, A. G., & Birch, P. J. (1994). 4-[(Alkylamino)methyl]furo[3,2-c]pyridines: a new series of selective kappa-receptor agonists. Journal of Medicinal Chemistry, 37(14), 2138-2144. PMID: 8035420. View Source
